molecular formula C24H21N3O4 B2511362 4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 618878-65-2

4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2511362
CAS No.: 618878-65-2
M. Wt: 415.449
InChI Key: MHWUCRZQIKZQSQ-UHFFFAOYSA-N
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Description

4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H21N3O4 and its molecular weight is 415.449. The purity is usually 95%.
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Scientific Research Applications

Tautomerism and Structural Analysis

Research into compounds related to 4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one has shown interest in their tautomeric behaviors and structural properties. For instance, studies on the reaction of hydrazides of aromatic and pyridine carboxylic acids with ethoxy-containing compounds have led to the formation of derivatives with structures capable of exhibiting ring-chain tautomerism, showcasing the potential for such compounds in understanding chemical equilibrium and tautomerism in heterocyclic chemistry (Pakalnis et al., 2014).

Molecular Interactions and Complexation

Research into molecular interactions and the formation of complexes also forms a significant part of the scientific applications of such compounds. For example, Co(II) complexes involving similar structural motifs have been synthesized, and their structures elucidated through various spectroscopic techniques. These studies contribute to the broader field of coordination chemistry and have potential implications in materials science and catalysis (Vellaiswamy & Ramaswamy, 2017).

Synthesis and Receptor Binding Studies

Additionally, the synthesis of related pyridine-based compounds and their evaluation in receptor binding assays underscores the relevance of such molecules in medicinal chemistry. These studies are crucial for the development of new pharmaceutical agents by understanding the interaction between synthetic compounds and biological receptors (Guca, 2014).

Conformational Analysis

The conformational analysis of nootropic agents sharing similar structural features to this compound has been carried out through X-ray crystallography and NMR spectroscopy. Such studies provide insights into the three-dimensional structures of these compounds, which is critical for understanding their chemical and biological properties (Amato et al., 1990).

Liquid Crystal Research

Research into the phase properties of mixtures containing hydrogen bond donors and acceptors, similar in structural complexity to the compound , has revealed the existence of conventional nematic and twist-bend nematic phases. This area of research is vital for the development of new materials for liquid crystal displays and other optical applications (Walker et al., 2020).

Properties

IUPAC Name

(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-2-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-2-31-18-10-8-17(9-11-18)22(28)20-21(19-7-3-4-13-26-19)27(24(30)23(20)29)15-16-6-5-12-25-14-16/h3-14,21,28H,2,15H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILGFKUNPRVSLT-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=N4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.